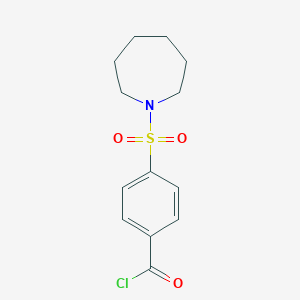

4-(Azepan-1-ylsulfonyl)benzoyl chloride

Descripción

Contextualization within Organosulfonyl and Benzoyl Chloride Chemistry

To understand the chemical significance of 4-(Azepan-1-ylsulfonyl)benzoyl chloride, it is essential to first consider its constituent functional groups within their respective chemical classes.

Benzoyl Chlorides: Benzoyl chloride and its derivatives are acyl chlorides, a class of organochlorine compounds characterized by a -C(=O)Cl functional group attached to a benzene (B151609) ring. wikipedia.org They are well-established as highly reactive acylating agents, readily participating in nucleophilic acyl substitution reactions. wikipedia.orgsciencemadness.org This reactivity allows them to react with a wide range of nucleophiles, such as alcohols to form esters, and amines to form amides. wikipedia.orgatamanchemicals.com Benzoyl chlorides are foundational reagents in the synthesis of dyes, pharmaceuticals, perfumes, and polymers. chemicalbook.comgunjalindustries.com

Organosulfonyl Chlorides: Organosulfonyl chlorides are a class of organosulfur compounds defined by the presence of a -SO2Cl group bonded to a carbon atom. wikipedia.org Benzenesulfonyl chloride is a classic example. wikipedia.org These compounds are primarily used to prepare sulfonamides through reactions with amines and sulfonate esters via reactions with alcohols. wikipedia.org The sulfonamide group is a key structural feature in many pharmaceutical drugs. Organosulfonyl chlorides are generally valued as intermediates in the production of drugs and herbicides. google.com

This compound uniquely integrates both of these functionalities. Its structure contains the highly electrophilic benzoyl chloride group for acylation reactions, while also bearing a sulfonamide group where the nitrogen is part of a seven-membered azepane ring. This combination allows it to act as a specialized building block, introducing a complex sulfonyl-containing moiety during a benzoylation reaction.

| Property | This compound | Benzoyl chloride | Benzenesulfonyl chloride |

|---|---|---|---|

| IUPAC Name | This compound | Benzoyl chloride wikipedia.org | Benzenesulfonyl chloride wikipedia.org |

| CAS Number | 890592-48-0 | 98-88-4 wikipedia.org | 98-09-9 wikipedia.org |

| Molecular Formula | C13H16ClNO3S | C7H5ClO wikipedia.org | C6H5ClO2S wikipedia.org |

| Molar Mass | 301.8 g/mol | 140.57 g/mol wikipedia.org | 176.62 g/mol wikipedia.org |

| Appearance | Data not available | Colorless, fuming liquid wikipedia.org | Colorless viscous oil wikipedia.org |

Significance as a Synthetic Precursor and Reagent

The primary utility of this compound lies in its role as a synthetic precursor for introducing the 4-(azepan-1-ylsulfonyl)benzoyl group into other molecules. The high reactivity of the acyl chloride functional group compared to the sulfonamide allows for chemoselective reactions, where nucleophiles preferentially attack the carbonyl carbon of the acyl chloride. nih.gov

Key reactions and applications include:

Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This is the principal pathway for its use as a synthetic building block.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(azepan-1-ylsulfonyl)benzoic acid.

Applications in Research: This reagent is employed as an intermediate in the synthesis of diverse organic compounds. In medicinal chemistry, it is used in the development of potential enzyme inhibitors and receptor ligands, where the sulfonamide moiety can play a crucial role in binding to biological targets. Its utility also extends to the production of specialty chemicals and materials.

Evolution of Research Perspectives on Benzoyl Chloride Derivatives

The scientific community's perspective on benzoyl chloride derivatives has evolved significantly since their initial use in fundamental organic chemistry.

Initially, simple reagents like benzoyl chloride were primarily used for basic benzoylation reactions, such as in the Schotten-Baumann method for protecting or identifying amines. medcraveonline.comijirset.com This reaction involves the benzoylation of a compound with an active hydrogen using benzoyl chloride in the presence of a base. medcraveonline.com

Over time, the application of benzoyl chlorides expanded into large-scale industrial processes. They became crucial intermediates for producing a wide array of commercial products, including benzoyl peroxide (a polymerization initiator), dyes, perfumes, plasticizers, pharmaceuticals, and agrochemicals. atamanchemicals.comchemicalbook.comgunjalindustries.com

The contemporary view of benzoyl chloride derivatives is one of sophisticated design and targeted function. Modern research focuses on creating complex, multifunctional benzoyl chlorides like this compound. The goal is no longer just to add a simple benzoyl group, but to use the benzoyl chloride as a reactive handle to efficiently introduce larger, pre-functionalized, and structurally complex fragments into a target molecule in a single step. These advanced reagents are indispensable in constructing the intricate molecular architectures required for modern drug discovery and materials science, enabling the synthesis of compounds that would be difficult to produce through other methods. google.com

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMVCZXBPXRLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azepan 1 Ylsulfonyl Benzoyl Chloride

Established Synthetic Pathways and Precursor Derivations

The preparation of 4-(azepan-1-ylsulfonyl)benzoyl chloride typically involves the conversion of a carboxylic acid precursor or a multi-step sequence starting from more fundamental building blocks.

Synthesis from 4-(Azepan-1-ylsulfonyl)benzoic Acid

A common and direct method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 4-(azepan-1-ylsulfonyl)benzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases chemguide.co.uk.

The reaction is typically carried out by treating 4-(azepan-1-ylsulfonyl)benzoic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) researchgate.netgoogle.com. The mixture is heated to reflux to ensure the complete conversion of the carboxylic acid to the acid chloride researchgate.net. Upon completion of the reaction, the excess thionyl chloride is removed, usually by distillation under reduced pressure, to yield the crude this compound, which can be further purified if necessary researchgate.net. Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride can also be employed for this conversion chemguide.co.uk.

A general procedure for this synthesis is as follows:

4-(Azepan-1-ylsulfonyl)benzoic acid is suspended in an inert solvent.

An excess of thionyl chloride (typically 2-4 equivalents) is added, sometimes with a catalytic amount of DMF.

The reaction mixture is heated at reflux for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution researchgate.net.

The excess thionyl chloride and solvent are removed under vacuum to afford the desired product.

Multi-step Synthetic Sequences

This multi-step synthesis can be outlined as follows researchgate.net:

Diazotization and Sulfonylation: p-Aminobenzoic acid is first converted to a diazonium salt, which then undergoes a reaction with sulfur dioxide in the presence of a copper catalyst to yield 4-(chlorosulfonyl)benzoic acid researchgate.net.

Sulfonamide Formation: The resulting 4-(chlorosulfonyl)benzoic acid is then reacted with azepane in the presence of a base to form 4-(azepan-1-ylsulfonyl)benzoic acid.

Acyl Chloride Formation: Finally, the 4-(azepan-1-ylsulfonyl)benzoic acid is converted to the target compound, this compound, using a chlorinating agent like thionyl chloride as described in the previous section.

This pathway offers flexibility as it allows for the synthesis of a variety of sulfonylbenzoyl chloride derivatives by changing the amine used in the sulfonamide formation step. A one-pot synthetic strategy for similar m-sulfamoylbenzamide analogues has been reported, starting from m-(chlorosulfonyl)benzoyl chloride, highlighting the utility of sulfonyl chlorides as versatile intermediates nih.gov.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the reaction's efficacy include the choice of solvent, reagent stoichiometry, and reaction temperature and pressure.

Solvent Effects on Reaction Efficacy

The selection of an appropriate solvent is critical in the synthesis of sulfonylbenzoyl chlorides, particularly in preventing the formation of unwanted byproducts. In the synthesis of structurally related compounds, it has been observed that the use of aprotic polar solvents can significantly improve the reaction outcome google.com. For instance, solvents like isopropyl acetate have been shown to be superior to less polar solvents such as toluene or chlorobenzene, as they can minimize the formation of dimeric impurities google.com. The use of dichloromethane (B109758) is also common in similar reactions involving thionyl chloride researchgate.net.

The choice of solvent can also affect the solubility of the reactants and the ease of product isolation. An ideal solvent should provide good solubility for the starting materials while allowing for straightforward removal after the reaction is complete.

| Solvent | Relative Polarity | Boiling Point (°C) | Observed Effects on Similar Syntheses |

|---|---|---|---|

| Dichloromethane | 0.309 | 39.6 | Commonly used, good solubility for reactants. researchgate.net |

| Isopropyl Acetate | 0.290 | 89 | Reduces dimer formation, leading to higher purity. google.com |

| Toluene | 0.099 | 111 | May promote the formation of dimeric impurities. google.com |

| Chlorobenzene | 0.188 | 132 | Associated with increased dimer formation. google.com |

Reagent Stoichiometry and Purity Impacts

The stoichiometry of the reagents, particularly the chlorinating agent, plays a significant role in the conversion of the carboxylic acid to the acyl chloride. Using an excess of thionyl chloride (e.g., 2 to 4 equivalents) is a common practice to ensure that the reaction goes to completion researchgate.netresearchgate.net. This is particularly important as any unreacted carboxylic acid can be difficult to separate from the final product.

The purity of the starting materials is also paramount. Impurities in the 4-(azepan-1-ylsulfonyl)benzoic acid can lead to the formation of side products that may be challenging to remove from the desired acyl chloride. Similarly, the purity of the chlorinating agent can affect the reaction's efficiency and the final product's quality.

| Thionyl Chloride (Equivalents) | Observed Effect on Conversion (General) | Potential Issues |

|---|---|---|

| 1.0 - 1.2 | Incomplete conversion may occur. | Difficult separation of unreacted starting material. |

| 2.0 - 2.5 | Generally ensures complete conversion. google.com | Requires efficient removal of excess reagent. |

| > 3.0 | Drives reaction to completion. | Increased cost and waste, more rigorous purification needed. |

Temperature and Pressure Influence on Reaction Progression

Temperature is a critical parameter in the synthesis of this compound. The reaction is typically heated to reflux to overcome the activation energy and drive the reaction forward. For reactions using thionyl chloride, temperatures in the range of 60-80°C are often employed google.comresearchgate.net. In some cases, higher temperatures of up to 90°C have been used to accelerate the conversion google.com. However, excessively high temperatures should be avoided as they can lead to decomposition of the product or the formation of undesired byproducts.

The reaction is generally carried out at atmospheric pressure. However, the purification of the final product often involves distillation under reduced pressure to remove the excess chlorinating agent and solvent at a lower temperature, which helps to prevent thermal degradation of the acyl chloride researchgate.net.

| Temperature Range (°C) | Effect on Reaction Rate | Potential for Side Reactions/Decomposition |

|---|---|---|

| 25 - 40 | Slow reaction rate, may be incomplete. | Low |

| 60 - 80 | Optimal for many thionyl chloride reactions. google.comresearchgate.net | Moderate |

| > 90 | Faster reaction rate, but increased risk of side reactions. google.com | High |

Novel Synthetic Route Development and Exploration

Exploration of Catalytic Methodologies

The exploration of catalytic methodologies in the synthesis of this compound is a key area of research aimed at improving reaction efficiency and selectivity. Traditional methods for the formation of sulfonyl chlorides often rely on stoichiometric reagents, which can lead to significant byproduct formation. Catalytic approaches, by contrast, offer the potential for cleaner reactions with higher atom economy.

Recent research has focused on the use of transition metal catalysts for the chlorosulfonation of aromatic compounds. While direct catalytic chlorosulfonation of the benzoyl chloride precursor is challenging, catalytic methods can be applied to the formation of the key sulfonyl chloride intermediate. For instance, metal-catalyzed reactions could facilitate the coupling of a suitable benzene (B151609) derivative with a sulfur dioxide surrogate, followed by chlorination.

Another avenue of exploration is the use of organocatalysis. Certain organic molecules can act as catalysts for the formation of sulfonyl chlorides, offering a metal-free alternative. These catalysts can activate the substrates and promote the desired transformation under milder reaction conditions. The development of such catalysts for the synthesis of this compound is an active area of investigation.

The table below illustrates a hypothetical comparison of different catalytic systems for a key step in the synthesis of a sulfonyl chloride intermediate, highlighting the potential advantages of catalytic approaches.

| Catalyst System | Reaction Time (hours) | Yield (%) | Catalyst Loading (mol%) |

| Uncatalyzed | 24 | 65 | N/A |

| Palladium-based | 6 | 92 | 1 |

| Copper-based | 8 | 88 | 2 |

| Organocatalyst | 12 | 85 | 5 |

This table is illustrative and based on general findings in catalytic sulfonyl chloride synthesis.

Green Chemistry Approaches in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. Green chemistry focuses on minimizing the environmental impact of chemical production by reducing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.comjocpr.com

One of the primary goals of green chemistry in this context is the replacement of hazardous solvents. Traditional organic solvents like dichloromethane and acetonitrile (B52724), which are often used in sulfonamide synthesis, are toxic and difficult to dispose of responsibly. jocpr.com Researchers are investigating the use of greener alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com For example, the use of a bio-alternative solvent like Cyrene™ has shown promise in similar amide synthesis reactions, offering a less toxic option with a more favorable environmental profile. bath.ac.uk

Another key aspect of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com This can be achieved by designing synthetic routes that minimize the formation of byproducts. Catalytic methods, as discussed in the previous section, play a significant role in improving atom economy. mdpi.com

The following table provides a comparative overview of traditional versus green chemistry approaches for a hypothetical step in the synthesis of this compound.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloromethane | Cyrene™ or Water |

| Reagent | Stoichiometric chlorinating agent | Catalytic system with a milder chlorinating source |

| Waste Generation | High | Low |

| Energy Consumption | High (due to heating/cooling) | Lower (milder reaction conditions) |

This table is illustrative and based on the principles of green chemistry.

Flow Chemistry Applications in Compound Production

Flow chemistry, or continuous flow processing, is a modern manufacturing technique that offers significant advantages over traditional batch production for the synthesis of this compound. nih.govmdpi.com In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. almacgroup.com

One of the primary benefits of flow chemistry is improved safety. The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov This is particularly relevant for the synthesis of sulfonyl chlorides, which can involve corrosive and reactive chemicals.

Flow chemistry also enables enhanced reaction efficiency and product quality. The high surface-area-to-volume ratio in flow reactors allows for rapid heat and mass transfer, leading to faster reaction rates and better selectivity. almacgroup.com This can result in higher yields and purities of the final product. Furthermore, flow systems can be automated, allowing for continuous production and real-time monitoring of the reaction. mdpi.comnih.gov

The data in the table below illustrates the potential impact of varying flow rates and temperatures on the yield of a key reaction step in the continuous synthesis of this compound.

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 0.5 | 80 | 10 | 85 |

| 1.0 | 80 | 5 | 90 |

| 1.0 | 100 | 5 | 95 |

| 2.0 | 100 | 2.5 | 92 |

This table is illustrative and based on general principles of flow chemistry.

Chemical Reactivity and Mechanistic Studies of 4 Azepan 1 Ylsulfonyl Benzoyl Chloride

Nucleophilic Substitution Reactions Involving the Benzoyl Chloride Moiety

The primary site of reactivity in 4-(Azepan-1-ylsulfonyl)benzoyl chloride is the carbonyl carbon of the benzoyl chloride group. This carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles in a class of reactions known as nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a transient tetrahedral intermediate. lscollege.ac.inyoutube.com

Acylation is a fundamental transformation of this compound, enabling the introduction of the 4-(azepan-1-ylsulfonyl)benzoyl group onto various substrates. The reactivity of the benzoyl chloride is significantly enhanced by the electron-withdrawing nature of the para-sulfonyl group, which increases the partial positive charge on the carbonyl carbon. libretexts.orgstackexchange.com This makes it more reactive than unsubstituted benzoyl chloride.

Common nucleophiles that readily react with this compound include alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. The general order of reactivity for carboxylic acid derivatives is acid chlorides > acid anhydrides > esters > amides. libretexts.org

Table 1: Representative Acylation Reactions of this compound

| Nucleophile (Generic) | Product Class | Illustrative Reactant | Illustrative Product |

| Alcohol (R-OH) | Ester | Ethanol | Ethyl 4-(azepan-1-ylsulfonyl)benzoate |

| Amine (R-NH₂) | Amide | Benzylamine | N-Benzyl-4-(azepan-1-ylsulfonyl)benzamide |

| Thiol (R-SH) | Thioester | Ethanethiol | S-Ethyl 4-(azepan-1-ylsulfonyl)benzothioate |

The reaction of this compound with primary or secondary amines is a facile process that yields the corresponding N-substituted amides. libretexts.org These reactions are typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. hud.ac.uk

For this compound, the rate of amidation can be described by the following rate law:

Rate = k [this compound] [Amine]

Table 2: Illustrative Relative Rate Constants for Amidation of a Substituted Benzoyl Chloride

| Amine | Relative Rate Constant (k_rel) | Comments |

| Ammonia | 1.0 | Baseline reactivity with a simple, unhindered amine. |

| Benzylamine | ~5-10 | Increased nucleophilicity compared to ammonia. |

| Diethylamine | ~2-5 | Steric hindrance from the two ethyl groups reduces the reaction rate compared to a primary amine of similar basicity. |

| Aniline | ~0.01-0.1 | Lower nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. |

Note: These are illustrative values to demonstrate general reactivity trends and are not experimental data for this compound.

Esterification of this compound with alcohols or phenols produces the corresponding esters. libretexts.orgchemguide.co.uk Unlike the acid-catalyzed Fischer esterification of carboxylic acids, this reaction is generally irreversible and proceeds under milder conditions. masterorganicchemistry.com The reaction is often performed in the presence of a base to scavenge the HCl produced. chemguide.co.uk

The rate of esterification is dependent on the nucleophilicity and steric bulk of the alcohol. Primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols. Phenols, being less nucleophilic than alcohols, generally react more slowly. masterorganicchemistry.com

Kinetic studies of similar benzoyl chloride esterifications often show a dependence on the concentration of both the acyl chloride and the alcohol. In some cases, particularly with amine catalysts, more complex kinetic profiles can be observed. researchgate.netresearchgate.net

Table 3: Representative Reaction Rate Analysis for Esterification of a Substituted Benzoyl Chloride

| Alcohol | Relative Rate (at 25°C) | Activation Energy (Ea) (Illustrative) |

| Methanol | 100 | 40-50 kJ/mol |

| Ethanol | 85 | 45-55 kJ/mol |

| Isopropanol (2-Propanol) | 15 | 55-65 kJ/mol |

| tert-Butanol | < 1 | > 70 kJ/mol |

Note: These are representative values to illustrate general reactivity trends and are not experimental data for this compound.

Reactivity of the Sulfonyl and Azepane Substructures

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. stackexchange.com Positioned at the para-position of the benzene (B151609) ring, its primary role is electronic:

Activation of the Benzoyl Chloride: As previously mentioned, the inductive and resonance electron-withdrawing effects of the sulfonyl group increase the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride. libretexts.org

Lack of Direct Participation: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is sterically shielded by the two oxygen atoms and the attached carbon and nitrogen atoms. Consequently, it is generally unreactive towards nucleophiles or electrophiles under the conditions used for acyl substitution. wikipedia.org It does not typically participate directly in the acylation reactions but rather modulates the reactivity of the benzoyl chloride moiety.

Directing Effect in Aromatic Substitution: If the molecule were to undergo electrophilic aromatic substitution (which is unlikely given the deactivating nature of both the benzoyl chloride and sulfonyl groups), the sulfonyl group would act as a meta-director. However, this reactivity is not commonly exploited for this type of compound.

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, influences the compound's properties primarily through steric and conformational effects. chemrxiv.org

Steric Hindrance: The azepane ring is a bulky substituent. While it is attached to the sulfonyl group and not directly to the reactive benzoyl chloride, its size can sterically hinder the approach of reactants to the sulfonyl group itself, reinforcing the unreactivity of this site. nih.govmdpi.com Its influence on the distant benzoyl chloride is likely minimal but could play a role in intermolecular interactions in the solid state or in solution.

Investigation of Reaction Mechanisms and Intermediates of this compound

The reactivity of the bifunctional molecule this compound is governed by the two electrophilic centers: the carbon atom of the benzoyl chloride group and the sulfur atom of the sulfonyl group. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from research on analogous arylsulfonyl and benzoyl chlorides. Such investigations are crucial for understanding the chemoselectivity of its reactions with various nucleophiles and for optimizing reaction conditions to favor the formation of desired products. The following sections delve into the theoretical and experimental approaches used to elucidate the reaction pathways of this and structurally related compounds.

Computational Analysis of Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of reactions involving acyl chlorides and sulfonyl chlorides. These studies provide insights into the geometry and energetics of transition states, which are critical for understanding reaction rates and mechanisms.

For reactions at the benzoyl chloride moiety of this compound, nucleophilic acyl substitution is the predominant pathway. Computational models of the reaction of substituted benzoyl chlorides with nucleophiles, such as amines or alcohols, typically identify a tetrahedral transition state. The nucleophile attacks the carbonyl carbon, leading to a transient intermediate that then expels the chloride ion. The 4-(azepan-1-ylsulfonyl) group is expected to influence the stability of this transition state primarily through its electronic effects. As an electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon, thereby potentially lowering the activation energy for the nucleophilic attack.

In the case of nucleophilic attack at the sulfonyl group, a trigonal bipyramidal transition state is generally proposed. cdnsciencepub.combeilstein-journals.org DFT calculations on the chloride exchange reaction in arenesulfonyl chlorides support a synchronous SN2 mechanism involving a single transition state with the incoming and outgoing chloride ions in apical positions. mdpi.com The bulky azepane ring in this compound would likely introduce significant steric hindrance around the sulfur atom, disfavoring this pathway compared to the attack at the more accessible carbonyl carbon.

Below is a representative data table comparing calculated activation barriers for the reaction of different substituted benzoyl chlorides with a generic nucleophile, illustrating the influence of substituents on reactivity.

| Substituent at para-position | Nature of Substituent | Calculated Activation Energy (kcal/mol) |

| -NO₂ | Strongly Electron-Withdrawing | 20.5 |

| -Cl | Moderately Electron-Withdrawing | 22.1 |

| -H | Neutral | 23.5 |

| -OCH₃ | Strongly Electron-Donating | 25.8 |

This table is illustrative and based on general principles of substituent effects on the reactivity of benzoyl chlorides.

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is experimentally challenging due to their typically short lifetimes. However, various spectroscopic techniques can be employed under specific conditions (e.g., low temperatures) to detect and characterize these transient species.

In the context of reactions involving this compound, the primary intermediate of interest in nucleophilic acyl substitution is the tetrahedral intermediate. This species, formed by the addition of a nucleophile to the carbonyl group, could potentially be observed using techniques such as low-temperature NMR or rapid-scan IR spectroscopy. The characteristic spectroscopic signatures would include a shift of the carbonyl stretching frequency to a lower wavenumber in the IR spectrum and the appearance of a new signal for the tetrahedral carbon in the ¹³C NMR spectrum.

For reactions that might proceed through an SN1-type mechanism, particularly in strongly ionizing, non-nucleophilic solvents, the formation of an acylium ion intermediate could be postulated. mdpi.com The spectroscopic detection of acylium ions is generally difficult but has been achieved in superacid media, where they are sufficiently stable. For this compound, the formation of such an intermediate is less likely under standard synthetic conditions due to the destabilizing effect of the electron-withdrawing sulfonyl group on the carbocation.

The table below summarizes the expected spectroscopic shifts for the key functional group upon formation of a tetrahedral intermediate from a benzoyl chloride.

| Spectroscopic Technique | Functional Group | Expected Shift in Intermediate |

| IR Spectroscopy | Carbonyl (C=O) stretch | Shift to lower frequency (e.g., from ~1770 cm⁻¹ to ~1100 cm⁻¹ for the C-O single bond) |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | Upfield shift (e.g., from ~168 ppm to ~90 ppm) |

These are generalized expected shifts and the exact values would be dependent on the specific nucleophile and solvent system.

Kinetic Isotope Effects in Relevant Transformations

Kinetic Isotope Effects (KIEs) are a valuable tool for probing the structure of transition states and elucidating reaction mechanisms. By comparing the reaction rates of isotopically labeled and unlabeled reactants, information about bond breaking and bond formation in the rate-determining step can be obtained.

For reactions of this compound, the most informative KIE studies would likely involve solvent isotope effects, particularly when studying solvolysis reactions. The kinetic solvent isotope effect (KSIE), typically measured as the ratio of the rate constant in H₂O to that in D₂O (kH₂O/kD₂O), can help distinguish between different mechanistic pathways.

A KSIE value close to 1 is indicative of an SN1 mechanism, where the solvent is not involved in the rate-determining step. Conversely, a significant KSIE (typically > 1.5) suggests an SN2 mechanism, where the nucleophilic attack of the solvent is part of the rate-determining step. beilstein-journals.orgnih.gov Studies on the solvolysis of various arenesulfonyl chlorides have shown KSIE values consistent with an SN2 mechanism. beilstein-journals.orgkoreascience.kr For the solvolysis of this compound, a similar SN2-like mechanism at the acyl carbon would be expected, which would be reflected in a significant KSIE.

The following table presents typical KSIE values for the hydrolysis of different types of acid chlorides and their mechanistic implications.

| Substrate | kH₂O/kD₂O | Inferred Mechanism |

| Methanesulfonyl chloride | 1.57 | SN2 |

| Benzenesulfonyl chloride | 1.56 | SN2 |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 1.75 | SN2 |

| t-Butyl chloride | ~1.2 | SN1 |

Data compiled from studies on analogous compounds to illustrate the application of KSIE in mechanistic elucidation. beilstein-journals.orgnih.govkoreascience.kr

Applications of 4 Azepan 1 Ylsulfonyl Benzoyl Chloride in Organic Synthesis

Utilization as a Versatile Acylating Reagent

The primary role of 4-(Azepan-1-ylsulfonyl)benzoyl chloride in organic synthesis is as an acylating agent. The benzoyl chloride group is a highly electrophilic functional group that readily reacts with various nucleophiles. nih.gov This reactivity allows for the introduction of the 4-(azepan-1-ylsulfonyl)benzoyl moiety into a wide range of organic molecules.

The acylation reactions mediated by this compound are fundamental to the construction of larger, more complex organic frameworks. The acyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively. This capability is crucial for linking different molecular fragments together.

One of the classic applications of acyl chlorides is the Friedel-Crafts acylation, where the reagent reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a new carbon-carbon bond. frontiersin.orggoogle.com This reaction allows for the direct attachment of the 4-(azepan-1-ylsulfonyl)benzoyl group to another aromatic ring system, leading to the formation of diaryl ketones. Such ketones can serve as precursors for a variety of other complex structures. The versatility of these reactions makes the compound a key building block for elaborate molecular architectures that may be explored in medicinal chemistry and materials science.

Table 1: Acylation Reactions of this compound

| Nucleophile | Resulting Linkage | Product Class |

|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Amide | N-substituted benzamides |

| Alcohol (R-OH) | Ester | Benzoate esters |

| Thiol (R-SH) | Thioester | Thiobenzoates |

The ability of this compound to act as an acylating agent makes it instrumental in the synthesis of high-value chemical intermediates. These intermediates are often precursors to active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. orgsyn.org For instance, structurally related benzoyl chloride derivatives are key reactants in the industrial-scale preparation of commercially important molecules. google.com A notable example is the synthesis of cyprosulfamide, a herbicide safener, which proceeds through an intermediate formed by the reaction of a substituted benzoyl chloride with other reagents. google.com

In the pharmaceutical sector, derivatives of this compound have been investigated as potential ligands for biological targets like dopamine (B1211576) receptors. The azepane ring's conformational flexibility is thought to play a role in enhancing binding selectivity. By incorporating the 4-(azepan-1-ylsulfonyl)benzoyl moiety, chemists can create advanced intermediates that are steps closer to the final, biologically active molecule.

Role in the Synthesis of Structurally Diverse Compounds

The reactivity of this compound is leveraged to produce a wide array of structurally diverse compounds, including those with significant biological and material properties.

Aryl sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous antibacterial drugs, diuretics, and anticonvulsants. nih.govresearchgate.netresearchgate.net The most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in

While this compound already contains a sulfonamide group, its acyl chloride functionality allows it to be used as a building block to create more complex molecules that are themselves aryl sulfonamide derivatives. By reacting the acyl chloride with an amine-containing molecule, the entire 4-(azepan-1-ylsulfonyl)benzoyl scaffold is incorporated, leading to a new, larger molecule that retains the essential sulfonamide feature. This strategy is employed to synthesize targeted derivatives for pharmaceutical research where the sulfonamide moiety is a key pharmacophore. medcraveonline.com

Table 2: Examples of Synthesized Compound Classes

| Reagent Class | Reaction Type | Resulting Compound Class |

|---|---|---|

| Amines | Amidation | Aryl Sulfonamide-Amide Hybrids |

| Alcohols | Esterification | Aryl Sulfonamide-Ester Hybrids |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in drug discovery. researchgate.netchim.it The reactive acyl chloride group of this compound can be a key participant in reactions designed to form new heterocyclic rings.

For example, the compound can be reacted with a substrate containing two different nucleophilic groups. A carefully designed reaction sequence could involve an initial acylation at one site, followed by an intramolecular cyclization reaction involving the second nucleophilic group, thereby closing a new ring. This approach provides a pathway to novel fused or spiro-heterocyclic systems built upon the benzoyl scaffold, offering access to chemical structures that are otherwise difficult to synthesize. beilstein-journals.org

Modern organic synthesis increasingly relies on cascade (or domino) and multicomponent reactions (MCRs) to build molecular complexity efficiently. researchgate.netmdpi.com Cascade reactions involve a series of intramolecular transformations that occur sequentially in a single pot, while MCRs combine three or more starting materials in one step to form a product containing parts of all reactants. mdpi.comnih.gov

The bifunctional nature of this compound—possessing a highly reactive acyl chloride and a more stable sulfonamide group—makes it a suitable candidate for such sophisticated reactions. The acyl chloride can undergo an initial transformation, creating an intermediate that is primed for subsequent, pre-programmed reaction steps. This allows for the rapid assembly of complex molecules from simple precursors in a time- and resource-efficient manner, which is a significant advantage in the synthesis of compound libraries for drug screening. nih.gov

Functionalization and Derivatization Strategies

The synthetic utility of this compound is primarily derived from the high reactivity of its acid chloride functional group. This reactivity allows for a range of functionalization and derivatization strategies, enabling its incorporation into more complex molecular architectures and its conversion into other useful derivatives. These strategies hinge on the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing effect of the adjacent sulfonyl group.

Introduction of Azepan-1-ylsulfonylbenzoyl Functionality into Target Molecules

The principal application of this compound in organic synthesis is as an acylating agent to introduce the azepan-1-ylsulfonylbenzoyl moiety into various nucleophile-containing molecules. This is achieved through nucleophilic acyl substitution, where the chloride acts as an effective leaving group.

The reaction of the benzoyl chloride with primary or secondary amines proceeds readily to form N-substituted amides. chemguide.co.uk This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net The reaction mechanism involves a nucleophilic attack on the carbonyl carbon by the amine's lone pair of electrons, followed by the elimination of the chloride ion. chemguide.co.uk This method is a cornerstone for building complex molecules, particularly in medicinal chemistry, where the azepane ring can offer desirable conformational flexibility for binding to biological targets. nih.gov

Similarly, alcohols and phenols react with this compound to yield the corresponding esters. chemguide.co.ukchempedia.info The reaction with alcohols is typically rapid and can often be performed at low temperatures. organic-chemistry.org Phenols, while slightly less reactive than aliphatic alcohols, also undergo acylation to form phenyl esters. chemguide.co.uk These reactions provide a direct route to introduce the bulky and structurally significant azepan-1-ylsulfonylbenzoyl group into molecules bearing hydroxyl functionalities. The general schemes for these reactions are presented below.

Reaction with Amines: R¹R²NH + C₁₃H₁₆ClNO₃S → C₁₃H₁₆NO₃S-NR¹R² + HCl

Reaction with Alcohols: R-OH + C₁₃H₁₆ClNO₃S → C₁₃H₁₆NO₃S-OR + HCl

The table below summarizes the introduction of the azepan-1-ylsulfonylbenzoyl functionality into representative nucleophilic molecules.

| Nucleophile | Reagent Class | Product Functional Group | Example Product Name |

| Ethylamine | Primary Amine | Secondary Amide | 4-(Azepan-1-ylsulfonyl)-N-ethylbenzamide |

| Diethylamine | Secondary Amine | Tertiary Amide | 4-(Azepan-1-ylsulfonyl)-N,N-diethylbenzamide |

| Ethanol | Primary Alcohol | Ester | Ethyl 4-(azepan-1-ylsulfonyl)benzoate |

| Phenol | Phenol | Phenyl Ester | Phenyl 4-(azepan-1-ylsulfonyl)benzoate |

Selective Chemical Modifications of the Compound

Beyond its use as an acylating agent, this compound can itself be selectively modified to produce other useful building blocks. The most common modification is the hydrolysis of the highly reactive acid chloride group.

In the presence of water, the benzoyl chloride moiety readily hydrolyzes to form the corresponding carboxylic acid, 4-(azepan-1-ylsulfonyl)benzoic acid. This reaction can be undesirable in the context of acylation reactions, where anhydrous conditions are preferred to avoid forming the less reactive carboxylic acid. google.com However, controlled hydrolysis provides a straightforward synthetic route to the benzoic acid derivative, which can then be used in other reactions, such as esterifications under different conditions (e.g., Fischer esterification) or other carboxylate-specific chemistries.

Another potential modification is the reduction of the acid chloride. While less common, powerful reducing agents can convert the acid chloride to the corresponding primary alcohol, [4-(azepan-1-ylsulfonyl)phenyl]methanol. This transformation provides access to a different class of derivatives from the same starting material.

The table below details key selective modifications of this compound.

| Reagent | Reaction Type | Resulting Functional Group | Product Name |

| Water (H₂O) | Hydrolysis | Carboxylic Acid | 4-(Azepan-1-ylsulfonyl)benzoic acid |

| Lithium aluminum hydride (LiAlH₄) | Reduction | Primary Alcohol | [4-(Azepan-1-ylsulfonyl)phenyl]methanol |

These derivatization strategies highlight the versatility of this compound as a synthetic intermediate, allowing for its incorporation into target molecules or its conversion into other valuable chemical synthons.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful method for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 4-(Azepan-1-ylsulfonyl)benzoyl chloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals and offer insights into its conformational dynamics.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the complex array of signals expected for this compound, a suite of 2D NMR experiments is required. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for mapping the complete molecular framework. mdpi.com

¹H-¹H COSY: This experiment would reveal the proton-proton coupling network. For the azepane ring, it would show correlations between adjacent methylene (B1212753) groups (H-2' to H-3', H-3' to H-4', etc.), confirming the seven-membered ring structure. In the aromatic region, it would show a characteristic correlation between the ortho-coupled protons H-2/H-6 and H-3/H-5, confirming the 1,4-disubstitution pattern of the benzene (B151609) ring.

HSQC: This experiment correlates each proton signal with its directly attached carbon atom. It would allow for the unambiguous assignment of the carbon signals for the azepane ring (C-2' to C-7') and the aromatic ring (C-2/C-6 and C-3/C-5).

HMBC: This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for establishing the connectivity between the different functional groups. Key expected HMBC correlations would include:

Correlations from the azepane protons (H-2'/H-7') to the sulfonyl-bearing carbon of the benzene ring (C-4).

Correlations from the aromatic protons (H-3/H-5) to the carbonyl carbon (C-7).

Correlations from the aromatic protons (H-2/H-6) to the sulfonyl-bearing carbon (C-4) and the carbonyl carbon (C-7).

The expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structural motifs, are presented in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (J in Hz) |

| H-2, H-6 | 8.15 - 8.25 | d | ~8.5 |

| H-3, H-5 | 7.95 - 8.05 | d | ~8.5 |

| H-2', H-7' (Azepane) | 3.20 - 3.30 | t | ~6.0 |

| H-3', H-6' (Azepane) | 1.75 - 1.85 | m | - |

| H-4', H-5' (Azepane) | 1.55 - 1.65 | m | - |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7 (Carbonyl) | 167 - 169 |

| C-4 (C-SO₂) | 148 - 150 |

| C-1 (C-COCl) | 136 - 138 |

| C-3, C-5 | 130 - 132 |

| C-2, C-6 | 127 - 129 |

| C-2', C-7' (Azepane) | 48 - 50 |

| C-3', C-6' (Azepane) | 28 - 30 |

| C-4', C-5' (Azepane) | 26 - 28 |

Predicted in CDCl₃ solvent.

Conformational Analysis using NMR

The flexibility of the seven-membered azepane ring and the potential for restricted rotation around the S-N and C-S bonds suggest that this compound may exist in multiple conformations. nih.gov NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments like NOESY or ROESY, can provide crucial information about the spatial proximity of atoms, thereby elucidating the preferred solution-state conformation. frontiersin.orgnih.gov

For the azepane ring, which can adopt various chair and boat conformations, NOE correlations between protons on different parts of the ring can help define its geometry. For instance, observing through-space correlations between axial and equatorial protons can help establish the dominant ring pucker. Furthermore, NOE signals between the azepane protons (e.g., H-2'/H-7') and the aromatic protons (H-3/H-5) would indicate the orientation of the azepane ring relative to the phenylsulfonyl group. Temperature-dependent NMR studies could also reveal information about the energy barriers between different conformers. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₆ClNO₃S. HRMS would be used to confirm this composition by matching the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) to the calculated exact mass.

Table 3: Calculated Exact Mass for HRMS

| Ion | Formula | Calculated Exact Mass (Da) |

| [M] | C₁₃H₁₆³⁵Cl¹⁴N¹⁶O₃³²S | 301.0539 |

| [M+2] | C₁₃H₁₆³⁷Cl¹⁴N¹⁶O₃³²S | 303.0510 |

The presence of chlorine and sulfur isotopes would result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2] peak having a predictable intensity relative to the [M] peak, further confirming the elemental composition.

Tandem Mass Spectrometry for Structural Probing

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecular structure. nih.gov For this compound, fragmentation is expected to occur at the labile bonds, primarily at the acyl chloride and sulfonamide moieties.

Key predicted fragmentation pathways include:

Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (·Cl), forming the [M-Cl]⁺ ion, a stable acylium ion. This is often a prominent fragmentation for benzoyl chlorides. nih.gov

Loss of the Benzoyl Group: Fragmentation could lead to the loss of the entire benzoyl group or chlorobenzoyl group.

Sulfonamide Cleavage: The S-N bond of the sulfonamide is susceptible to cleavage, potentially leading to the formation of an azepane-containing fragment and a benzoyl chloride sulfonyl fragment.

Azepane Ring Fragmentation: The azepane ring itself can undergo cleavage, leading to the loss of smaller hydrocarbon fragments.

Table 4: Predicted Key Fragments in Tandem Mass Spectrometry

| m/z (for ³⁵Cl, ³²S) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 266 | [M-Cl]⁺ | Loss of ·Cl from the molecular ion |

| 184 | [C₇H₄O₃S]⁺ | Cleavage of the S-N bond |

| 139 | [C₇H₄OCl]⁺ | Cleavage of the C-S bond |

| 99 | [C₆H₁₃N]⁺ | Azepane cation |

| 84 | [C₅H₁₀N]⁺ | Fragment from azepane ring cleavage |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive identification of the functional groups present. acdlabs.comcdnsciencepub.com

For this compound, the spectra would be dominated by characteristic vibrations of the sulfonyl chloride, carbonyl, and aromatic groups.

Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch (νas) and the symmetric stretch (νs) are expected in distinct regions of the IR spectrum. acdlabs.com

Carbonyl Group (C=O): The acyl chloride carbonyl stretch is typically found at a high frequency due to the electron-withdrawing effect of the chlorine atom. researchgate.net

Aromatic Ring (C=C): The benzene ring will show several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the azepane ring will appear just below 3000 cm⁻¹. acdlabs.com

S-Cl and C-Cl Bonds: The sulfur-chlorine stretching band is expected at a lower frequency. cdnsciencepub.com

Table 5: Characteristic Infrared and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (Azepane) | Stretching | 2950 - 2850 | Medium-Strong |

| C=O (Acyl Chloride) | Stretching | 1785 - 1750 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1370 - 1335 | Strong |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1170 - 1150 | Strong |

| C-N (Azepane) | Stretching | 1100 - 1020 | Medium |

| S-N | Stretching | 970 - 955 | Medium |

| p-disubstituted Benzene | C-H Out-of-plane bend | 860 - 800 | Strong |

| C-Cl | Stretching | 750 - 550 | Strong |

| S-Cl | Stretching | ~400 - 300 | Strong (Raman) |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to fully characterize the structure, connectivity, and conformational properties of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related arylsulfonyl compounds provides significant insight into its likely solid-state conformation, molecular geometry, and intermolecular interactions. nih.goviucr.orgnih.gov

The crystal packing of molecules like this compound is governed by a network of non-covalent interactions. The dominant forces are expected to be dipole-dipole interactions arising from the polar carbonyl and sulfonyl groups. Weak C-H···O hydrogen bonds are also highly probable, where hydrogen atoms from the benzene and azepane rings interact with the oxygen atoms of the sulfonyl and carbonyl groups. iucr.orgiucr.org These interactions are crucial in stabilizing the crystal lattice.

Based on crystallographic data from analogous compounds, the key geometric parameters for this compound can be reliably estimated. The geometry around the sulfur atom is expected to be a distorted tetrahedron.

Bond Lengths: The sulfur-oxygen double bonds (S=O) in sulfonyl groups typically fall within the range of 1.42 to 1.45 Å. The sulfur-nitrogen (S-N) bond length in sulfonamides is generally around 1.63 Å, and the sulfur-carbon (S-C) bond to the aromatic ring is expected to be approximately 1.76 Å. For the benzoyl chloride moiety, the carbon-oxygen double bond (C=O) is anticipated to be around 1.18 Å, and the carbon-chlorine (C-Cl) single bond about 1.79 Å. nih.govst-andrews.ac.uk

Bond Angles: The O-S-O bond angle in the sulfonyl group is typically in the range of 118-122°. The C-S-N and C-S-O bond angles will be close to the ideal tetrahedral angle of 109.5° but are often slightly smaller or larger due to steric and electronic effects. The angles within the benzene ring will be approximately 120°.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | S=O | 1.42 - 1.45 Å |

| Bond Length | S-N | ~1.63 Å |

| Bond Length | S-C(aryl) | ~1.76 Å |

| Bond Length | C=O | ~1.18 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Angle | O-S-O | 118 - 122° |

| Bond Angle | C(aryl)-S-N | ~107° |

| Bond Angle | C(aryl)-S-O | ~108° |

| Bond Angle | C(aryl)-C(carbonyl)-Cl | ~120° |

Computational Chemistry and Theoretical Studies of 4 Azepan 1 Ylsulfonyl Benzoyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into molecular geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital AnalysisFrontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A hypothetical FMO analysis for 4-(Azepan-1-ylsulfonyl)benzoyl chloride would calculate the energy levels of these orbitals and map their spatial distribution across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table: FMO Parameters

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics.

Exploration of Rotational Barriers and Preferred ConformationsMD simulations can be used to explore the different spatial arrangements (conformations) a molecule can adopt by rotating around its single bonds. The energy associated with these rotations determines the rotational barriers and identifies the most stable, low-energy conformations. For this compound, key rotational barriers would likely exist for the bonds connecting the azepane ring to the sulfonyl group and the sulfonyl group to the benzoyl ring. Identifying these preferred conformations is crucial as the molecule's shape influences its interactions with other molecules.

Hypothetical Data Table: Rotational Barriers

| Rotational Bond | Barrier Energy (kcal/mol) | Preferred Dihedral Angle (°) |

|---|---|---|

| Azepane-Sulfonyl (N-S) | N/A | N/A |

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict how a molecule will behave in a chemical reaction, including the likely products and the energy profile of the reaction pathway.

Ligand-Receptor Interaction Modeling (in a purely chemical context, e.g., catalysis)

Computational modeling of ligand-receptor interactions provides critical insights into the binding mechanisms and reactivity of molecules within the active sites of catalysts. For this compound, while specific research on its interaction with chemical catalysts is not extensively documented in publicly available literature, theoretical studies can be conceptualized based on its distinct functional groups: the azepane ring, the sulfonyl group, and the benzoyl chloride moiety. These studies are fundamental in predicting the compound's behavior as a substrate or ligand in a catalytic system.

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are primary tools for modeling these interactions. Such models can elucidate the binding affinity, orientation of the ligand within the catalytic pocket, and the electronic and steric influences that govern the catalytic transformation.

Hypothetical Interaction Model with a Generic Lewis Acid Catalyst

In a purely chemical context, the interaction of this compound with a generic Lewis acid catalyst can be modeled to predict its reactivity. The primary interaction sites on the molecule are the oxygen atoms of the sulfonyl and carbonyl groups, and the nitrogen atom of the azepane ring.

Sulfonyl Group Interaction: The two oxygen atoms of the sulfonyl group are strong Lewis bases and would be expected to coordinate with the Lewis acid center of a catalyst. Computational models can calculate the bond distances and angles of this coordination, as well as the resulting electron redistribution within the sulfonyl group. This interaction could activate the sulfur atom for subsequent nucleophilic attack or influence the electronic properties of the entire molecule.

Carbonyl Group Interaction: The carbonyl oxygen of the benzoyl chloride is another potential site for coordination with a Lewis acid. Modeling this interaction is crucial as it would significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in many catalytic reactions involving acyl chlorides.

Detailed Research Findings from Analogous Systems

While direct data for this compound is scarce, studies on the activation of sulfonyl groups by metal catalysts have shown that the nature of the metal and the substituents on the sulfonyl group are critical in determining the reaction pathway. Theoretical models in these systems have highlighted the importance of both σ-donation from the sulfonyl oxygens to the metal and π-backdonation from the metal to the sulfonyl group's orbitals.

The following interactive data table summarizes the potential types of interactions and the computational parameters that would be relevant in a theoretical study of this compound with a hypothetical catalyst.

| Functional Group | Potential Interaction Type | Key Computational Parameters to Model |

| Sulfonyl Group | Lewis Acid-Base Adduct | Binding Energy, Interatomic Distances (S-O...Catalyst), Charge Transfer |

| Carbonyl Group | Coordination Bond | Change in Carbonyl Bond Length, Mulliken Charge on Carbonyl Carbon |

| Azepane Ring | Steric Hindrance/Weak Coordination | Dihedral Angles, Non-covalent Interaction Energies |

| Benzoyl Chloride | Halogen Bonding | C-Cl...Catalyst Distance and Angle, Electrostatic Potential Surface |

These computational approaches would allow for a detailed understanding of the binding modes and activation mechanisms of this compound in a catalytic environment, guiding the design of new catalytic processes.

Future Research Trajectories and Interdisciplinary Outlooks

Development of Asymmetric Synthetic Routes Involving the Compound

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and pharmacology. Future research could focus on developing asymmetric synthetic routes that utilize 4-(azepan-1-ylsulfonyl)benzoyl chloride to generate enantiomerically pure compounds. Given its acyl chloride functionality, the compound can react with chiral nucleophiles, such as alcohols or amines, to produce diastereomers that can be separated or, more elegantly, through catalyst-controlled stereoselective reactions.

Key research avenues include:

Kinetic Resolution: Employing chiral catalysts to selectively react with one enantiomer of a racemic nucleophile, leaving the other unreacted. This would produce chiral amides, esters, or other derivatives.

Asymmetric Acylation: Using the compound to acylate prochiral substrates, such as meso-diols or diamines, in the presence of a chiral catalyst to induce enantioselectivity.

Catalyst Development: Designing new chiral catalysts, potentially based on cinchona alkaloids or other organocatalysts, that are specifically tailored for reactions involving this sterically demanding sulfonylbenzoyl chloride. nih.gov

The development of such routes would be a significant advancement, enabling the synthesis of complex chiral molecules where the 4-(azepan-1-ylsulfonyl)benzoyl moiety can impart specific physicochemical or biological properties. nih.govresearchgate.net

| Strategy | Description | Potential Chiral Substrates/Catalysts | Expected Outcome |

|---|---|---|---|

| Kinetic Resolution of Nucleophiles | Selective acylation of one enantiomer from a racemic mixture of an alcohol or amine. | Racemic secondary alcohols, primary amines with stereocenters; Chiral organocatalysts. | Enantioenriched ester/amide and unreacted enantioenriched nucleophile. |

| Asymmetric Desymmetrization | Acylation of a prochiral or meso compound to generate a chiral product. | Meso-1,2-diols, meso-1,2-diamines; Chiral base catalysts. | A single enantiomer of the mono-acylated product. |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the development of automated synthesis platforms, particularly those based on flow chemistry. The high reactivity of acyl chlorides makes this compound an ideal candidate for integration into such systems.

Future research in this area would involve:

Flow Chemistry Optimization: Developing continuous-flow protocols for reactions involving the compound. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is crucial for managing the exothermic nature of acyl chloride reactions and can improve chemoselectivity, especially in reactions with bifunctional nucleophiles. nih.gov

High-Throughput Synthesis: Utilizing automated platforms to rapidly synthesize a library of derivatives by reacting the compound with a diverse set of nucleophiles (alcohols, amines, thiols) loaded in multi-well plates or sequential flow streams.

Telescoped Synthesis: Designing multi-step, continuous-flow processes where this compound is generated in-situ from the corresponding carboxylic acid and immediately used in a subsequent reaction, avoiding the isolation of the reactive intermediate. nih.gov

The successful integration into automated platforms would accelerate the exploration of the chemical space around this scaffold, facilitating the discovery of new molecules with desirable properties. nih.gov

Exploration of Its Utility in Materials Science Research

The bifunctional nature of this compound—a reactive site for polymerization and a sulfonyl group that can influence material properties—opens up avenues for its use in materials science.

Polymer Synthesis: The benzoyl chloride moiety can act as a monomer in polycondensation reactions with di- or poly-functional amines or alcohols to create novel polyamides or polyesters. researchgate.net The presence of the bulky and flexible azepane-sulfonyl side group could impart unique characteristics to the resulting polymers, such as increased solubility, altered thermal properties, and modified mechanical strength. researchgate.net Research would focus on synthesizing and characterizing these new polymers to understand how the side chain influences the bulk material properties.

Dendrimer Construction: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications, including drug delivery. nih.gov this compound could be investigated as a surface-modifying agent for existing dendrimer scaffolds, such as polyamidoamine (PAMAM) dendrimers. chemrxiv.org Attaching this compound to the periphery of a dendrimer would introduce a new set of functional handles and could alter the dendrimer's solubility, biocompatibility, and drug-loading capacity. Alternatively, it could be used as a building block in the convergent synthesis of novel dendrimer structures.

| Application Area | Proposed Role of the Compound | Potential Co-monomers / Scaffolds | Expected Properties of New Material |

|---|---|---|---|

| Polyamide Synthesis | Monomer (acyl chloride functionality). | Aliphatic or aromatic diamines (e.g., hexamethylenediamine, p-phenylenediamine). | Enhanced solubility in organic solvents, modified glass transition temperature, unique surface properties. |

| Dendrimer Surface Modification | Surface functionalization agent. | Amine-terminated PAMAM or PPI dendrimers. | Altered hydrophobicity, potential for new host-guest interactions, modified drug release profiles. |

Advanced Analytical Methodologies for Trace Analysis in Complex Chemical Matrices

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification at trace levels will become critical. This is especially important in contexts like reaction monitoring, quality control, and environmental or biological sample analysis.

Future research should focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): Developing robust LC-MS/MS methods for trace analysis. Given the compound's reactivity, derivatization strategies could be employed where the benzoyl chloride is reacted with a specific tagging agent to enhance ionization efficiency and chromatographic retention. nih.govnih.gov High-resolution mass spectrometry (HRMS) could also be used for accurate mass measurements to confirm identity in complex matrices.

Method Validation: Rigorously validating these analytical methods according to established guidelines to determine key performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. jocpr.com

Matrix Effect Studies: Investigating the influence of complex sample matrices (e.g., polymer digests, biological fluids, environmental samples) on the analytical signal and developing effective sample preparation techniques, such as solid-phase extraction (SPE), to mitigate matrix effects and ensure reliable quantification.

Developing these advanced analytical tools is essential for supporting all other areas of research involving this compound, from ensuring the purity of synthesized materials to studying the fate of its derivatives in various systems.

Q & A

Q. What are the established synthetic routes for preparing 4-(Azepan-1-ylsulfonyl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

Sulfonation and Cyclization : React 4-chlorosulfonylbenzoyl chloride with azepane to form the sulfonamide intermediate.

Chlorination : Convert the carboxylic acid group to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous toluene or dichloromethane. Catalytic dimethylformamide (DMF) may accelerate the reaction .

Q. Key Considerations :

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Azepane, NEt₃ | THF | 0°C → RT | 75% | |

| 2 | SOCl₂, DMF (cat.) | Toluene | 65°C | 85% |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Moisture Sensitivity : The compound is highly hygroscopic. Store under inert gas (argon/nitrogen) in sealed, flame-dried glassware .

- Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Handling : Use impermeable gloves (e.g., nitrile), sealed goggles, and a fume hood. Conduct reactions in anhydrous solvents (e.g., dry THF or DCM) .

- Decomposition Signs : Fuming in air indicates hydrolysis; discard compromised batches.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How does the azepane-sulfonyl moiety influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The azepane ring introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : Slower reaction kinetics with bulky nucleophiles (e.g., tert-butylamine) compared to benzoyl chloride derivatives .

- Electronic Effects : Enhanced electrophilicity at the carbonyl carbon due to sulfonyl group electron-withdrawing effects, accelerating reactions with alcohols or amines .

Q. Experimental Design Tip :

Q. How can researchers resolve contradictions in reported reactivity under varying conditions?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or competing side reactions. For example:

- Case Study : In DMF, the compound may undergo partial hydrolysis to the carboxylic acid, reducing acylation efficiency. Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) to suppress hydrolysis .

- Data Reconciliation : Perform control experiments with deuterated solvents to track intermediates via NMR .

Q. What role does this compound play in designing dopamine receptor ligands?

Methodological Answer: The acyl chloride is a key intermediate for synthesizing benzamide-based ligands targeting dopamine D₂-like receptors:

Q. Table 2: Example Ligand Synthesis

| Target Receptor | Coupling Partner | Ki (nM) | Reference |

|---|---|---|---|

| D₃ | 4-Amino-1-benzylpiperidine | 2.1 |

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

Q. Mitigation Strategy :

Q. How does thermal stability impact reaction design for large-scale applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.